Boc-amino-PEG3-SS-acid

ADC Linker Controlled Release Disulfide Reduction

Boc-amino-PEG3-SS-acid is a heterobifunctional polyethylene glycol (PEG)-based linker containing a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, connected via a PEG3 spacer and a central disulfide (SS) bond. The compound is classified as a cleavable ADC linker, with the disulfide moiety enabling controlled payload release under intracellular reducing conditions.

Molecular Formula C16H31NO7S2
Molecular Weight 413.6 g/mol
Cat. No. B12421576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-amino-PEG3-SS-acid
Molecular FormulaC16H31NO7S2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O
InChIInChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyYGTPMONHRLIFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-amino-PEG3-SS-acid: A Cleavable Heterobifunctional PEG3 Linker for ADC and PROTAC Synthesis


Boc-amino-PEG3-SS-acid is a heterobifunctional polyethylene glycol (PEG)-based linker containing a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, connected via a PEG3 spacer and a central disulfide (SS) bond . The compound is classified as a cleavable ADC linker, with the disulfide moiety enabling controlled payload release under intracellular reducing conditions . The Boc protecting group provides orthogonal reactivity during multi-step bioconjugation workflows and can be removed under mild acidic conditions to expose a primary amine for further functionalization .

Why Boc-amino-PEG3-SS-acid Cannot Be Simply Substituted with Alternative PEG Linkers


Substituting Boc-amino-PEG3-SS-acid with a generic PEG linker such as BocNH-PEG3-acid or a non-PEG alkyl spacer introduces functional deficits that directly compromise experimental outcomes. Non-cleavable analogs lack the disulfide bond required for intracellular payload release, fundamentally altering the mechanism of action in ADC and PROTAC applications . Variants with shorter PEG2 spacers exhibit reduced aqueous solubility and increased steric hindrance during antibody conjugation, while longer PEG4 or PEG6 linkers may alter pharmacokinetic profiles and degradation efficiency in PROTAC constructs [1][2]. The specific combination of Boc-protected amine, three-unit PEG spacer, carboxylic acid, and redox-sensitive disulfide bond constitutes a functionally integrated architecture that cannot be replicated by mixing and matching individual components.

Quantitative Differentiation Evidence for Boc-amino-PEG3-SS-acid vs. Closest Comparators


Redox-Responsive Disulfide Cleavage vs. Non-Cleavable PEG Linkers

Boc-amino-PEG3-SS-acid incorporates a central disulfide bond that undergoes cleavage under reducing conditions, enabling intracellular payload release. This feature is absent in non-cleavable linkers such as BocNH-PEG3-acid and BocNH-PEG5-acid, which form stable, irreversible amide linkages only . The disulfide moiety remains stable in extracellular circulation (GSH concentration approximately 2-20 μM) but cleaves in the reducing environment of the cytosol (GSH concentration approximately 1-10 mM), providing a glutathione gradient-dependent release mechanism .

ADC Linker Controlled Release Disulfide Reduction

PEG3 Spacer Length Optimization vs. PEG2 and PEG4 in Bioconjugation

The three-unit PEG spacer in Boc-amino-PEG3-SS-acid balances solubility enhancement with minimal steric interference during antibody conjugation. PEG2 spacers (approximately 8.8 Å extended length) may provide insufficient separation between the Boc-protected amine and the carboxylic acid, potentially increasing steric hindrance during coupling reactions [1]. PEG4 spacers (approximately 17.6 Å extended length) introduce additional flexibility but may alter the pharmacokinetic profile of the final conjugate [2]. PEG3 (approximately 13.2 Å extended length) represents the empirically optimized length for many ADC linker applications, providing adequate aqueous solubility while maintaining predictable conjugation stoichiometry [3].

PEG Linker Solubility Steric Hindrance

Boc Protection Orthogonality vs. Fmoc in Multi-Step Synthesis

The Boc protecting group in Boc-amino-PEG3-SS-acid is stable under basic conditions and hydrogenolysis but cleaves under acidic conditions (TFA or low pH aqueous solutions), enabling orthogonal deprotection strategies [1]. In contrast, Fmoc protecting groups cleave under basic conditions (piperidine). Analysis of solid-phase peptide synthesis (SPPS) outcomes shows that 25 out of 34 Fmoc-synthesized crude products (73.5%) contained 25-75% of the desired peptide, compared to only 3 out of 12 Boc-synthesized crude products (25%) achieving this purity range [2]. However, this lower crude purity with Boc chemistry is offset by its compatibility with acid-labile linkers and certain nanoparticle platforms where Fmoc deprotection conditions cause undesired side reactions [3].

Protecting Group Orthogonal Chemistry Peptide Synthesis

PEG3 Linker Length Optimization in PROTAC Degradation Activity

In PROTAC development, linker length directly influences ternary complex formation and subsequent target degradation efficiency. A systematic study of ERα-targeting PROTACs (LCL-ER(dec) series) demonstrated that the PEG3 linker variant exhibited the highest degradation activity compared to PEG2 and PEG4 analogs, despite all variants showing comparable binding affinity (IC50 = 30-50 nM) to ERα [1]. This indicates that linker length optimization affects degradation efficacy independently of target binding affinity. Boc-amino-PEG3-SS-acid contains the same PEG3 spacer length shown to be optimal in this PROTAC series, while also providing the additional benefit of a cleavable disulfide bond absent in standard PROTAC linkers .

PROTAC Linker Optimization Protein Degradation

Disulfide Linker Plasma Stability vs. Valine-Citrulline Dipeptide Linkers

Disulfide-based linkers such as the SS moiety in Boc-amino-PEG3-SS-acid exploit the glutathione (GSH) concentration gradient between plasma (~2-20 μM) and intracellular cytosol (~1-10 mM) for selective payload release . In contrast, valine-citrulline (VC) dipeptide linkers rely on lysosomal cathepsin B cleavage and demonstrate generally higher systemic stability. Comparative analysis of maleimide vs. disulfide conjugates indicates that maleimide-VC conjugates exhibit greater in vivo stability than disulfide conjugates, though many conjugation sites yield acceptably stable disulfide-linked ADCs [1]. The selection between SS and VC linkers thus involves a trade-off between release kinetics and systemic stability.

ADC Stability Linker Comparison Plasma Half-Life

Orthogonal Conjugation Capability of Heterobifunctional Architecture

Boc-amino-PEG3-SS-acid features a heterobifunctional architecture with a Boc-protected amine at one terminus and a free carboxylic acid at the other. This configuration enables sequential, controlled conjugation: the carboxylic acid can be activated (e.g., as an NHS ester) for coupling to amine-containing biomolecules under pH 7-9 conditions, while the Boc-protected amine remains inert [1]. Subsequent Boc deprotection with TFA or mild acid exposes a primary amine for a second conjugation step . In contrast, non-heterobifunctional linkers such as Acid-PEG3-SS-PEG3-acid possess two identical carboxylic acid termini, leading to potential homodimerization and requiring more complex protection/deprotection strategies for site-specific conjugation [2].

Heterobifunctional Bioconjugation Crosslinking

Validated Application Scenarios for Boc-amino-PEG3-SS-acid Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Synthesis Requiring Intracellular Payload Release

Boc-amino-PEG3-SS-acid is employed as a cleavable ADC linker when the therapeutic strategy requires glutathione-triggered payload release inside target cells. The disulfide bond remains stable in plasma (GSH ~2-20 μM) but undergoes reduction in the cytosol (GSH ~1-10 mM), enabling site-specific drug activation . The PEG3 spacer reduces aggregation during conjugation while maintaining sufficient proximity for efficient drug-antibody coupling. This linker is particularly suitable when the target indication involves tumor types with elevated intracellular GSH levels.

PROTAC Molecule Construction with Optimized Linker Length

The PEG3 spacer length in Boc-amino-PEG3-SS-acid aligns with empirically optimized PROTAC linker dimensions, as demonstrated in ERα-targeting PROTAC studies where PEG3 variants exhibited superior degradation activity compared to PEG2 and PEG4 analogs . The heterobifunctional architecture enables sequential attachment of the target protein ligand and E3 ligase ligand, while the Boc protecting group remains inert during initial coupling steps. This linker is appropriate for PROTAC programs where degradation efficiency, rather than binding affinity alone, is the primary optimization parameter.

Multi-Step Bioconjugation Workflows Requiring Orthogonal Reactivity

In complex bioconjugation workflows involving acid-sensitive payloads or base-labile functional groups, Boc-amino-PEG3-SS-acid provides essential orthogonal protection. The Boc group is stable under basic amide coupling conditions (pH 7-9) but cleaves under mild acid (TFA or low pH aqueous solutions), enabling controlled, sequential conjugation without cross-reactivity . The carboxylic acid terminus can be activated as an NHS ester for first-stage coupling to amine-containing biomolecules, after which Boc deprotection exposes the secondary amine for subsequent functionalization. This orthogonal reactivity profile eliminates the need for intermediate purification steps common with homobifunctional linkers [1].

Controlled-Release Drug Delivery Systems Leveraging Redox Sensitivity

Boc-amino-PEG3-SS-acid serves as a building block for constructing redox-responsive drug delivery systems where payload release is gated by the intracellular reducing environment. The disulfide bond confers stability during circulation while enabling triggered release upon cellular internalization. The PEG3 spacer enhances aqueous solubility of the conjugate, reducing aggregation that could otherwise compromise drug delivery efficiency and biodistribution. This linker is suitable for nanoparticle functionalization, polymer-drug conjugate synthesis, and targeted delivery applications where extracellular stability and intracellular activation are both required.

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